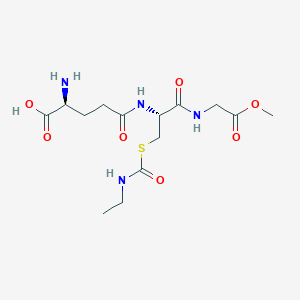

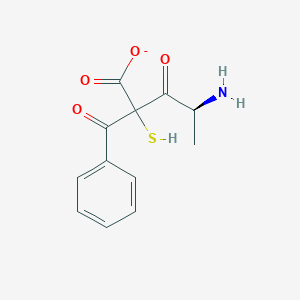

Glycine, N-(S-((ethylamino)carbonyl)-N-L-gamma-glutamyl-L-cysteinyl)-, 1-methyl ester

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Glycine, N-(S-((ethylamino)carbonyl)-N-L-gamma-glutamyl-L-cysteinyl)-, 1-methyl ester, commonly known as GSH-Me, is a derivative of glutathione, a tripeptide composed of glutamate, cysteine, and glycine. GSH-Me is a potent antioxidant and plays a crucial role in maintaining cellular redox balance.

作用机制

GSH-Me exerts its antioxidant activity by scavenging reactive oxygen and nitrogen species and by regenerating other antioxidants such as vitamin C and vitamin E. GSH-Me also regulates the activity of several transcription factors, including NF-κB and Nrf2, which play a critical role in the cellular response to oxidative stress.

生化和生理效应

GSH-Me has been shown to improve mitochondrial function and energy metabolism in various tissues, including the brain and heart. It also modulates the activity of enzymes involved in the metabolism of drugs and xenobiotics. GSH-Me has been shown to protect against liver damage induced by acetaminophen and carbon tetrachloride.

实验室实验的优点和局限性

GSH-Me is readily available and can be easily synthesized in the laboratory. It is stable under physiological conditions and can be stored for extended periods. However, GSH-Me is relatively expensive compared to other antioxidants such as vitamin C and vitamin E. Moreover, GSH-Me is sensitive to pH and temperature changes, which can affect its stability and activity.

未来方向

There is a growing interest in the potential therapeutic applications of GSH-Me in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Further studies are needed to elucidate the molecular mechanisms underlying the beneficial effects of GSH-Me and to optimize its pharmacological properties. Moreover, the development of novel GSH-Me analogs with improved stability and activity may lead to the discovery of new drugs for the treatment of oxidative stress-related diseases.

Conclusion:

In conclusion, GSH-Me is a potent antioxidant with a broad range of biological activities. Its ability to regulate cellular redox balance and modulate the immune response makes it an attractive candidate for the treatment of various diseases. Further studies are needed to explore the full potential of GSH-Me and to develop new therapeutic strategies based on its pharmacological properties.

合成方法

GSH-Me is synthesized by the reaction of glutathione with methyl iodide in the presence of a base. The reaction proceeds through S-methylation of the thiol group of cysteine, followed by N-methylation of the amino group of glycine. The resulting product is purified by column chromatography to obtain pure GSH-Me.

科研应用

GSH-Me has been extensively studied for its antioxidant and anti-inflammatory properties. It has been shown to protect against oxidative stress-induced cell damage and apoptosis in various cell types, including neurons, cardiomyocytes, and hepatocytes. GSH-Me has also been shown to modulate the immune response by regulating the production of cytokines and chemokines.

性质

CAS 编号 |

125974-21-2 |

|---|---|

产品名称 |

Glycine, N-(S-((ethylamino)carbonyl)-N-L-gamma-glutamyl-L-cysteinyl)-, 1-methyl ester |

分子式 |

C14H24N4O7S |

分子量 |

392.43 g/mol |

IUPAC 名称 |

(2S)-2-amino-5-[[(2R)-3-(ethylcarbamoylsulfanyl)-1-[(2-methoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C14H24N4O7S/c1-3-16-14(24)26-7-9(12(21)17-6-11(20)25-2)18-10(19)5-4-8(15)13(22)23/h8-9H,3-7,15H2,1-2H3,(H,16,24)(H,17,21)(H,18,19)(H,22,23)/t8-,9-/m0/s1 |

InChI 键 |

IOFRNMBKJQLKBY-IUCAKERBSA-N |

手性 SMILES |

CCNC(=O)SC[C@@H](C(=O)NCC(=O)OC)NC(=O)CC[C@@H](C(=O)O)N |

SMILES |

CCNC(=O)SCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)O)N |

规范 SMILES |

CCNC(=O)SCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)O)N |

其他 CAS 编号 |

125974-21-2 |

序列 |

XXG |

同义词 |

S-(N-ETHYLCARBAMOYL)GLUTATHIONEMONOMETHYLESTER |

产品来源 |

United States |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![4-Chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B161884.png)

![Ethanone, 1-(5-fluorotricyclo[2.2.1.02,6]hept-3-yl)-, stereoisomer (9CI)](/img/structure/B161904.png)